molecular formula C8H10N4O2S2 B2937667 N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 1010922-27-6

N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No. B2937667
CAS RN: 1010922-27-6
M. Wt: 258.31
InChI Key: SKUVQFYMBSAHKQ-UHFFFAOYSA-N
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Description

“N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide” is a complex organic compound. It likely contains an aminoethyl group (-NH-CH2-CH2-), a benzothiadiazole group (a type of heterocyclic compound), and a sulfonamide group (-SO2NH2) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For example, N-(2-aminoethyl)-N’-(6-substituted-2-benzothiazolyl)urea and its salt compounds have been synthesized through a method that is easy to implement .

Scientific Research Applications

Peptide Nucleic Acid (PNA) Synthesis

PNAs are synthetic analogs of DNA with a peptide backbone consisting of N-(2-aminoethyl)glycine units. The compound can be used to introduce modifications into the PNA structure, enhancing its binding affinity and selectivity towards DNA and RNA . This has profound implications for antisense and antigene therapies, potentially leading to new treatments for genetic disorders.

Formaldehyde Adsorption

The compound has been utilized in the preparation of composite aerogels for the adsorption of formaldehyde, a common indoor pollutant . By reacting with formaldehyde to form a Schiff base, it helps in purifying air, which is crucial for reducing health risks associated with formaldehyde exposure.

Safety and Hazards

The safety data sheet for a similar compound, N-(2-Aminoethyl)acetamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for this compound are not available, research into similar compounds such as peptide nucleic acids (PNAs) and silicone tie-coatings is ongoing and may provide insights into potential applications .

properties

IUPAC Name

N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2S2/c9-4-5-10-16(13,14)7-3-1-2-6-8(7)12-15-11-6/h1-3,10H,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUVQFYMBSAHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide

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